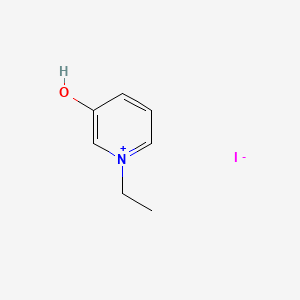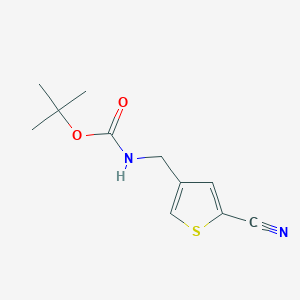
Betaalanyl-l-histidine
描述
Betaalanyl-l-histidine, commonly known as carnosine, is an endogenous dipeptide composed of betaalanine and l-histidine. It is naturally found in high concentrations in tissues with high metabolic rates, such as muscles and the brain. This compound is known for its antioxidant, anti-inflammatory, and anti-aggregant properties, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
Betaalanyl-l-histidine can be synthesized through the direct coupling of unprotected betaalanine with l-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards this compound. The reaction is facilitated by divalent metal ions, higher temperatures, lower pH, and increasing substrate loadings .
Industrial Production Methods
In industrial settings, this compound is produced by subjecting N-BOC-beta-alanine and l-histidine methyl ester hydrochloride to an aminolysis reaction under strong base catalysis. The acid is then deprotected to obtain the final product. This method is characterized by its high yield, good purity, and low cost, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Betaalanyl-l-histidine undergoes various chemical reactions, including:
Oxidation: Acts as an antioxidant by scavenging reactive oxygen species.
Reduction: Reduces the rate of formation of advanced glycation end-products.
Substitution: Can form derivatives with other compounds to enhance its stability and bioavailability
Common Reagents and Conditions
Oxidation: Involves reactive oxygen species.
Reduction: Involves reducing agents that target glycation end-products.
Substitution: Involves reagents like trolox, l-Dopa, and cyclodextrins.
Major Products Formed
Oxidation: Formation of less reactive species.
Reduction: Reduced glycation end-products.
Substitution: Formation of carnosine derivatives with enhanced properties.
科学研究应用
Betaalanyl-l-histidine has a wide range of applications in scientific research:
Chemistry: Used as a buffer and metal ion chelator.
Biology: Studied for its role in cellular senescence and rejuvenation.
Medicine: Investigated for its potential in treating neurodegenerative diseases, ischemic injuries, and as an anti-inflammatory agent.
Industry: Used in the development of nutraceuticals and functional foods .
作用机制
Betaalanyl-l-histidine exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen and nitrogen species.
Anti-inflammatory Activity: Down-regulates the production of pro-inflammatory mediators.
Energy Metabolism Modulation: Modulates energy metabolism in immune cells.
Metal Chelation: Binds to metal ions, preventing their harmful effects .
相似化合物的比较
Similar Compounds
Anserine: A dipeptide similar to betaalanyl-l-histidine but with a methylated histidine residue.
Homocarnosine: Composed of betaalanine and gamma-aminobutyric acid.
N-acetylcarnosine: A derivative with enhanced stability and bioavailability.
Uniqueness
This compound is unique due to its high concentration in muscle and brain tissues, its multifunctional properties, and its potential therapeutic applications. Unlike its derivatives, it is naturally occurring and has a well-documented safety profile .
属性
IUPAC Name |
(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDMUUFPQAZJY-GUJSIPDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2-aminopropyl]dimethylamine dihydrochloride](/img/structure/B8016845.png)
![6-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B8016848.png)

![tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate](/img/structure/B8016876.png)



![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B8016903.png)


![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8016926.png)


